molecular formula C9H10ClNO3 B13028217 (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13028217
M. Wt: 215.63 g/mol
InChI Key: PEXMJKSFCLVJKA-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenol, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-hydroxybenzaldehyde and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Polymer Synthesis: Used in the synthesis of specialty polymers.

    Material Science: Investigated for its potential in creating new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid: The chloro group is positioned differently, potentially altering its chemical behavior and biological activity.

    (3R)-3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Similar structure but with different hydroxyl group positioning, affecting its properties.

Uniqueness

The presence of both the chloro and hydroxyl groups in specific positions on the phenyl ring of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid makes it unique. This specific arrangement can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1

InChI Key

PEXMJKSFCLVJKA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N

Origin of Product

United States

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